rac-(1R,2S)-2-sulfanylcyclobutan-1-ol
Description
rac-(1R,2S)-2-Sulfanylcyclobutan-1-ol is a chiral cyclobutane derivative featuring a hydroxyl (-OH) group at position 1 and a sulfanyl (-SH) group at position 2. The sulfanyl group enhances nucleophilic and redox-active properties, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
2639371-27-8 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives of the original compound .
Scientific Research Applications
rac-(1R,2S)-2-sulfanylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting biological functions .
Comparison with Similar Compounds
Cyclobutane Derivatives with Functional Group Variations
The following table compares rac-(1R,2S)-2-sulfanylcyclobutan-1-ol with cyclobutane-based analogs differing in substituents:
| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | C₄H₈OS | -OH, -SH | High nucleophilicity (SH group), potential as a chiral ligand or intermediate in asymmetric synthesis. | Inferred |
| (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol | C₁₁H₁₃ClOS | -OH, -S-(4-ClC₆H₄) | Bioactive due to aryl-sulfanyl group; studied for receptor interactions. | |
| rac-(1R,2S,3R)-3-chloro-2-methoxycyclobutan-1-ol | C₅H₉ClO₂ | -OH, -Cl, -OCH₃ | Reactivity driven by electron-withdrawing Cl and methoxy groups; used in specialty chemical synthesis. | |
| rel-(1R,2S)-2-(benzyloxymethyl)cyclobutan-1-ol | C₁₂H₁₆O₂ | -OH, -CH₂OCH₂C₆H₅ | Enhanced lipophilicity from benzyloxymethyl group; explored in drug delivery systems. | |
| Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol | C₁₀H₁₃BrNO | -OH, -NH₂, -BrC₆H₄ | Suzuki coupling reactivity (aryl bromide); studied in cross-coupling reactions. |
Key Observations :
- Sulfanyl vs. Aryl-Sulfanyl Groups : The simple -SH group in the target compound offers greater nucleophilic versatility compared to bulkier aryl-sulfanyl derivatives (e.g., 4-chlorophenylsulfanyl in ), which prioritize steric and electronic effects for receptor binding.
- Electron-Withdrawing vs. Donating Substituents : Chloro and methoxy groups () increase electrophilicity, whereas the sulfanyl group’s redox activity (SH ↔ S–S) distinguishes it in catalytic or polymerization applications.
- Stereochemical Impact: The (1R,2S) configuration in cyclobutanol derivatives () often leads to distinct biological activity compared to diastereomers, as seen in analogs like rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol ().
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